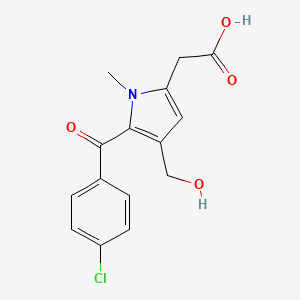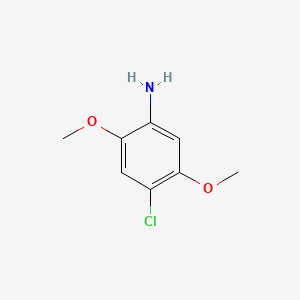
4-Chloro-2,5-dimethoxyaniline
Overview
Description
4-Chloro-2,5-dimethoxyaniline is an organic compound with the molecular formula C8H10ClNO2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and methoxy groups. This compound is known for its applications in various chemical syntheses and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-chloro-2,5-dimethoxyaniline involves the chlorination of 2,5-dimethoxyaniline. The reaction typically uses copper chloride as a catalyst and hydrochloric acid as a solvent.
Another method involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene using hydrogen in the presence of a platinum on carbon catalyst. This reaction is conducted at elevated temperatures and pressures in an aromatic solvent such as xylene .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes using similar reaction conditions as described above. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,5-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a platinum on carbon catalyst.
Substitution: Chlorine gas for chlorination, nitric acid for nitration.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-Chloro-2,5-dimethoxyaniline is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of dyes and pigments.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of organic pigments and as a precursor for other fine chemicals
Mechanism of Action
The mechanism of action of 4-chloro-2,5-dimethoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymatic pathways, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyaniline: Lacks the chlorine substituent.
4-Chloro-2,5-dimethoxyphenylamine: Similar structure but different functional groups.
4-Chloro-5-methoxy-m-anisidine: Another derivative with different substitution patterns
Uniqueness
4-Chloro-2,5-dimethoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and methoxy groups on the benzene ring influences its reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
4-chloro-2,5-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUFQYGSBVXPMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040718 | |
| Record name | 2,5-Dimethoxy-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6358-64-1 | |
| Record name | 4-Chloro-2,5-dimethoxyaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethoxy-4-chloroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2,5-dimethoxyaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4-chloro-2,5-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dimethoxy-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2,5-dimethoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHOXY-4-CHLOROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T659IW8P4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the solubility characteristics of 4-Chloro-2,5-dimethoxyaniline?
A: this compound (CDMA) exhibits temperature-dependent solubility. Research indicates its solubility increases with rising temperatures in various solvents, including pure solvents like methanol, ethanol, xylene, and toluene, as well as binary solvent mixtures like methanol-water and ethanol-water. [, ] This behavior is consistent with the general principle of increased solubility with increasing temperature for most solid solutes. The solubility in binary mixtures also varies depending on the composition of the mixture, with higher methanol or ethanol content generally leading to increased CDMA solubility. []
Q2: How is the solubility of this compound modeled in different solvents?
A: Researchers have successfully employed thermodynamic models to correlate experimental solubility data of CDMA. For binary solvent mixtures like methanol-water and ethanol-water, the Wilson and NRTL models demonstrate good agreement with experimental findings. [] In pure organic solvents, the Wilson, NRTL, modified Apelblat, and λh models effectively describe the solubility behavior of CDMA. [] These models help predict CDMA solubility under various conditions, crucial for optimizing processes like crystallization and purification.
Q3: Beyond solubility, how else has this compound been investigated as an adsorbate?
A: Studies have explored the adsorption behavior of CDMA onto activated pine-sawdust pyrolytic char (APC). Results show that APC effectively removes CDMA from solutions, with the adsorption capacity influenced by factors like pH and adsorbent dose. [] The maximum adsorption capacity reached 134 mg g−1 under specific conditions (pH 10, 0.005 g adsorbent dose, 180 min contact time, 80 mg L−1 initial concentration at 303 K). [] This finding suggests potential applications of APC in wastewater treatment for removing CDMA and similar compounds.
Q4: What synthetic routes are available for producing this compound?
A: A primary method for synthesizing CDMA involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene. This reduction typically employs hydrogen gas under specific conditions, including temperatures between 80-110°C and atmospheric pressure. [] The reaction occurs in an aromatic solvent like xylene, facilitated by a modified platinum-on-carbon catalyst. [] Adding compounds to adjust the pH and incorporating aliphatic amines can further enhance the yield and purity of CDMA. []
Q5: What are the potential applications of this compound?
A: CDMA serves as a valuable intermediate in synthesizing various organic dyes and pigments. [, ] Its specific chemical structure makes it a suitable precursor for introducing desired functionalities and properties into these colorants. Furthermore, research suggests potential applications in other fields, including wastewater treatment using activated char adsorption. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



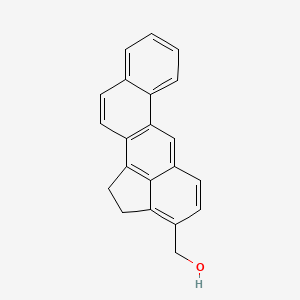

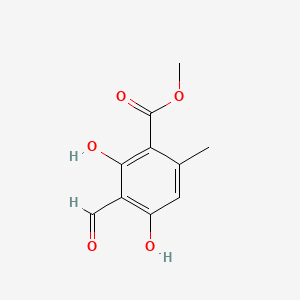


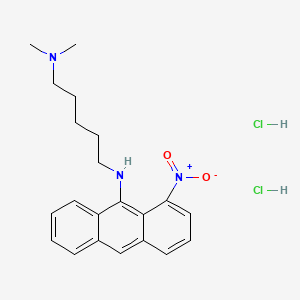
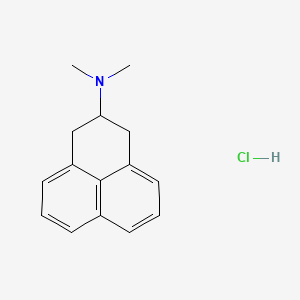
![(5S,7S)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B1194671.png)

